molecular formula C12H17NO6 B2498406 tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate CAS No. 477868-60-3

tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate

Cat. No.: B2498406
CAS No.: 477868-60-3
M. Wt: 271.269
InChI Key: MDOJDZYSIPCISV-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate: is a chemical compound with a complex structure that includes a morpholine ring, a tert-butyl ester group, and a methoxy-oxoethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and methoxy-oxoethylidene compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes.

Medicine: In medicine, this compound has potential applications in the development of new pharmaceuticals. Its structural features can be exploited to design drugs with specific therapeutic targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 4-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Comparison: Compared to these similar compounds, tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate is unique due to its morpholine ring, which imparts distinct chemical and biological properties. The presence of the morpholine ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c1-12(2,3)19-11(16)13-5-6-18-10(15)8(13)7-9(14)17-4/h7H,5-6H2,1-4H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOJDZYSIPCISV-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(=O)C1=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N\1CCOC(=O)/C1=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.